

6,8-Dibromo-3-formylchromone CAS number and properties

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Compound of Interest

Compound Name: 6,8-Dibromo-3-formylchromone

Cat. No.: B7812786

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An In-Depth Technical Guide to **6,8-Dibromo-3-formylchromone**: Synthesis, Properties, and Applications

Introduction

The chromone scaffold is a well-established "privileged structure" in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Within this important class of heterocycles, **6,8-Dibromo-3-formylchromone** stands out as a particularly valuable and versatile building block. Its structure is characterized by three key features: the chromone core, two bromine atoms at the 6 and 8 positions which enhance lipophilicity and can participate in halogen bonding, and a highly reactive formyl (aldehyde) group at the 3-position. This aldehyde function serves as a synthetic handle, allowing for extensive chemical modifications and the construction of diverse molecular libraries.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's properties, a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, insights into its chemical reactivity, a summary of its applications in research, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective use in research and synthesis. **6,8-Dibromo-3-formylchromone** is a solid at room temperature with a distinct set of identifiers and characteristics that are crucial for its characterization and application.

Property	Value	Reference(s)
CAS Number	42059-76-7	[1][2]
Alternate CAS	76743-82-3	[3][4]
IUPAC Name	6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde	[5]
Synonyms	6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde	[1][6]
Molecular Formula	C ₁₀ H ₄ Br ₂ O ₃	[1]
Molecular Weight	331.94 g/mol	[1]
Melting Point	174-176 °C	[2]
Appearance	Solid	
InChI Key	XTEURQCXJDIUCR-UHFFFAOYSA-N	[3]
SMILES	O=C(C1=COc2c(Br)cc(Br)cc2C1=O)[H]	

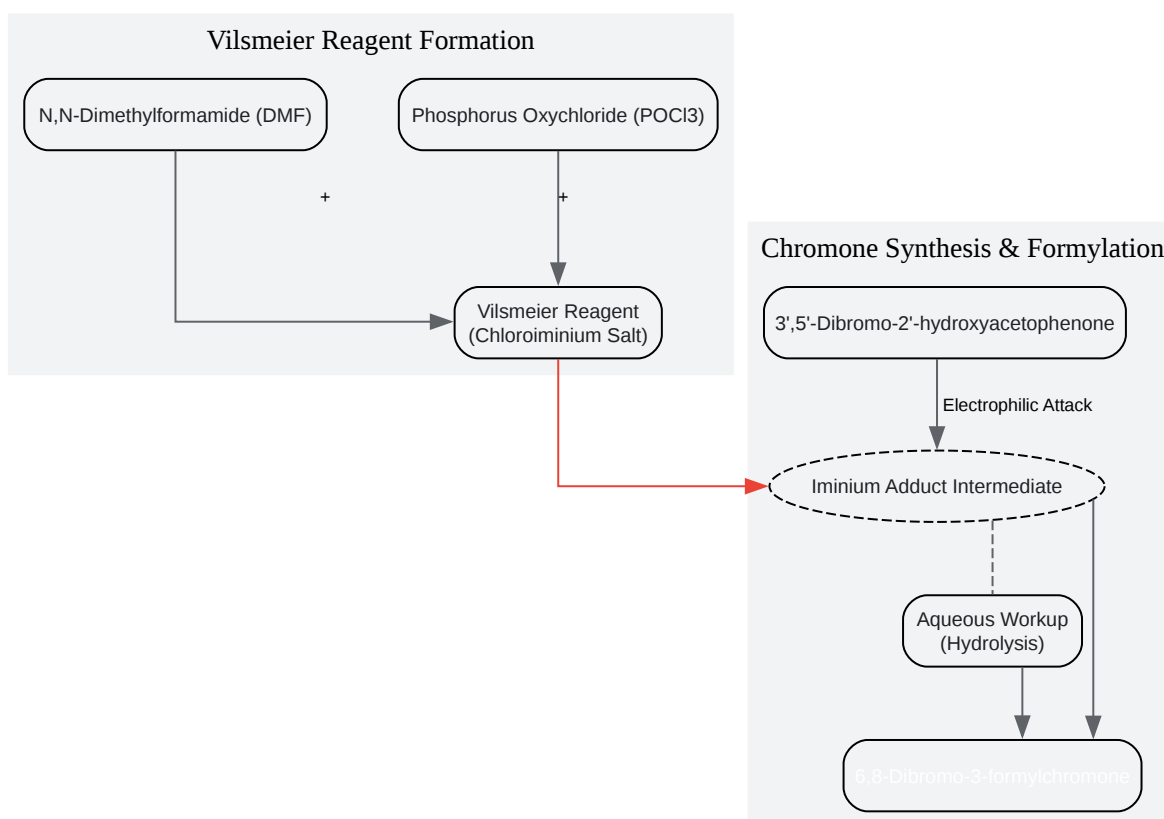
Synthesis via Vilsmeier-Haack Formylation

Expertise & Experience: The Rationale for the Vilsmeier-Haack Reaction

The synthesis of 3-formylchromones is most effectively achieved through the Vilsmeier-Haack reaction.[7][8] This method is the industry standard for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction's power lies in the in-situ generation of a mild electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). [11][12] This electrophile

is reactive enough to attack the activated aromatic ring of a 2-hydroxyacetophenone precursor but is not so harsh as to cause degradation. The initial cyclization to the chromone ring and the subsequent formylation occur in a one-pot process, making this an efficient and high-yielding route.^{[7][13]}

Synthetic Workflow Diagram



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Caption: Overall workflow for the synthesis of **6,8-Dibromo-3-formylchromone**.

Trustworthiness: A Self-Validating Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 3-formylchromones.^[13] Each step includes checkpoints to ensure the reaction is proceeding as expected.

Materials and Reagents:

- 3',5'-Dibromo-2'-hydroxyacetophenone
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Ice bath
- Crushed ice or ice-cold water
- Ethanol (for recrystallization)
- Round-bottom flask with magnetic stirrer
- Dropping funnel

Step-by-Step Methodology:

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cool anhydrous DMF (e.g., 10 mL) to 0-5 °C.
- **Substrate Addition:** To the cooled DMF, add 3',5'-Dibromo-2'-hydroxyacetophenone (1 equivalent) portion-wise while stirring vigorously. Ensure the temperature remains low.
- **Vilsmeier Reagent Formation & Reaction:** Slowly add phosphorus oxychloride (POCl₃, ~2.5 equivalents) dropwise via a dropping funnel to the stirred mixture.
 - **Validation Checkpoint:** The addition is exothermic. Maintain the temperature below 10 °C. A thick, often colored (pink to reddish) precipitate or slurry will form, indicating the

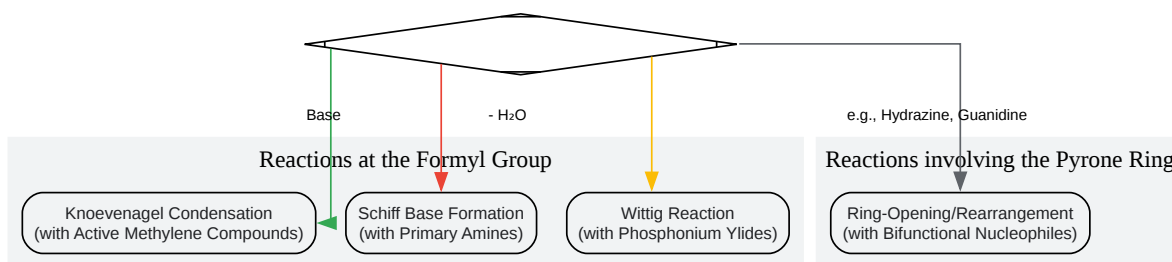
formation of the Vilsmeier reagent and its reaction with the substrate.

- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (or for ~12 hours).
 - Validation Checkpoint: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting acetophenone.
- Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice or into vigorously stirred ice-cold water.
 - Validation Checkpoint: A solid precipitate of the crude product should form upon hydrolysis of the reaction intermediate.
- Purification: Filter the solid product, wash it thoroughly with cold water, and dry it. Recrystallize the crude solid from ethanol to yield the pure **6,8-Dibromo-3-formylchromone**.
 - Validation Checkpoint: The final product should be a crystalline solid with a melting point of 174-176 °C.[2]

Chemical Reactivity and Synthetic Utility

The synthetic value of **6,8-Dibromo-3-formylchromone** stems from the reactivity of its aldehyde group and the chromone core itself.[14] The aldehyde is a potent electrophile, readily undergoing condensation reactions, while the C2 position of the pyrone ring is susceptible to nucleophilic attack, often leading to ring-opening and subsequent rearrangement to form new heterocyclic systems.[15]

Key Reaction Pathways



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Caption: Major reaction pathways for **6,8-Dibromo-3-formylchromone**.

This reactivity makes it an ideal starting material for generating libraries of compounds for high-throughput screening. For instance, it can be used in Knoevenagel condensations with malonic acid derivatives or in multicomponent reactions to build complex molecular architectures like 9-azabicyclo[3.3.1]nonanes.^{[14][16]}

Applications in Drug Discovery and Research

The unique combination of the chromone core and its specific substituents gives **6,8-Dibromo-3-formylchromone** a range of reported biological activities, making it a compound of significant interest for further investigation.^[8]

Biological Activity	Description	Reference(s)
Urease Inhibition	The compound is reported to exhibit inhibitory activity against the urease enzyme, which is a target for treating infections by <i>Helicobacter pylori</i> .	[17]
Anticancer	3-Formylchromone derivatives have shown tumor cell-specific cytotoxicity, indicating potential as anticancer agents.	[17][18]
Anti-HIV	The parent compound has been evaluated for anti-HIV activity.	[17]
Alkaline Phosphatase Inhibition	It serves as a starting material for the synthesis of alkaline phosphatase inhibitors.	[17]

The bromine atoms are crucial to its activity profile. They can form halogen bonds with biological targets, a type of non-covalent interaction that is increasingly recognized as important in drug design.[17] The formyl group acts as a key hydrogen bond acceptor and a reactive point for covalent modification of target proteins.

Safety and Handling

Due to its toxicity profile, **6,8-Dibromo-3-formylchromone** must be handled with appropriate precautions.

Safety Information	Details	Reference(s)
GHS Pictogram	GHS06 (Skull and crossbones)	
Signal Word	Danger	[5]
Hazard Class	Acute Toxicity 3 (Oral)	
Hazard Statement	H301: Toxic if swallowed	
Precautionary Statement	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.	

Handling Protocol:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

6,8-Dibromo-3-formylchromone is more than just a chemical intermediate; it is a powerful tool for discovery. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its formyl group and chromone core, makes it an invaluable platform for generating novel heterocyclic compounds. Its demonstrated biological activities underscore its potential in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively unlock the full potential of this potent scaffold.

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